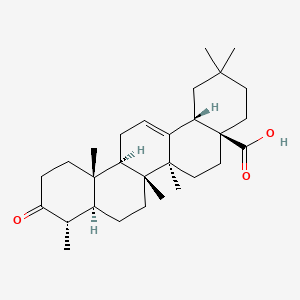
Hedragonic acid
Overview
Description
It has been isolated from the stem and root of Celastrus orbiculatus Thunb., a woody vine known for its medicinal properties . Hedragonic acid is recognized for its selective agonistic activity on the Farnesoid X receptor (FXR), which plays a crucial role in liver protection and anti-inflammatory responses .
Biochemical Analysis
Biochemical Properties
Hedragonic acid interacts with the FXR, acting as a ligand and agonist . This interaction influences the transcriptional activity of FXR, leading to conformational changes in the receptor
Cellular Effects
This compound has been shown to have protective effects on liver cells. It reduces liver inflammation and protects mice from liver damage caused by acetaminophen overdose . These effects are believed to be mediated through its interaction with FXR, influencing cell signaling pathways and gene expression related to inflammation and liver function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to FXR, acting as a ligand and agonist . This binding triggers conformational changes in FXR, which in turn influences the transcriptional activity of the receptor . The crystal structure of this compound-bound FXR revealed a unique binding mode, with this compound occupying a novel binding pocket different from the classic binding position .
Dosage Effects in Animal Models
This compound has been shown to protect mice from liver injury induced by acetaminophen overdose
Metabolic Pathways
This compound is involved in the metabolic pathways regulated by FXR, a key player in the regulation of bile acid, lipid, and glucose homeostasis
Preparation Methods
Hedragonic acid can be synthesized through various methods. One common approach involves the oxidation of hederagenin, another triterpenoid, to yield this compound . Industrial production methods typically involve extraction from natural sources such as Dryobalanops aromatica, followed by purification processes . The compound is often stored in powder form at -20°C to maintain its stability .
Chemical Reactions Analysis
Hedragonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert hederagenin to this compound by oxidizing the C-3 hydroxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Hedragonic acid has a wide range of scientific research applications:
Mechanism of Action
Hedragonic acid exerts its effects primarily through its interaction with the Farnesoid X receptor (FXR). Upon binding to FXR, this compound induces conformational changes that enhance the receptor’s transcriptional activity . This activation leads to the regulation of genes involved in bile acid metabolism, lipid homeostasis, and inflammatory responses . The unique binding mode of this compound to FXR, occupying a novel binding pocket, distinguishes it from other triterpenoids .
Comparison with Similar Compounds
Hedragonic acid is similar to other oleanane-type triterpenoids such as oleanolic acid and hederagenin. it stands out due to its selective agonistic activity on FXR, which is not commonly observed in other triterpenoids . This unique property makes this compound a valuable compound for studying FXR-related pathways and developing targeted therapies.
Similar Compounds
Oleanolic acid: Known for its anti-inflammatory and hepatoprotective properties.
Hederagenin: A precursor to this compound with similar structural features.
Ursolic acid: Another triterpenoid with diverse biological activities, including anti-inflammatory and anticancer effects.
This compound’s distinct binding mode and selective activity on FXR highlight its potential as a unique and valuable compound in scientific research and therapeutic development.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-18-19-9-12-28(6)23(26(19,4)11-10-22(18)30)8-7-20-21-17-25(2,3)13-15-29(21,24(31)32)16-14-27(20,28)5/h7,18-19,21,23H,8-17H2,1-6H3,(H,31,32)/t18-,19-,21-,23+,26-,27+,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBFNWRNJYBPQP-QUHUENHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@@]3([C@@H]([C@]2(CCC1=O)C)CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293114 | |
| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466-02-4 | |
| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=466-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does hedragonic acid interact with Farnesoid X Receptor (FXR) and what are the downstream effects?
A1: this compound functions as an agonist of FXR, binding to and activating the receptor. [] This interaction triggers conformational changes in FXR, [] as evidenced by circular dichroism spectroscopy. [] Interestingly, the binding mode of this compound to FXR is unique. It occupies a novel binding pocket distinct from the classical binding site of other FXR ligands. [] This activation of FXR by this compound leads to downstream effects such as protection against acetaminophen-induced liver injury and reduction of hepatic inflammation in mice. [] This protective effect was shown to be FXR-dependent. []
Q2: How does the structure of this compound explain its selectivity towards FXR compared to other similar receptors like GPBAR1?
A2: While both FXR and GPBAR1 are bile acid receptors with similar binding pockets for bile acids, this compound exhibits selectivity for FXR. [] Structural comparison between this compound-bound FXR and oleanolic acid-bound GPBAR1 (another oleanane-type triterpene) provides insights into this selectivity. [] The unique binding mode and interaction pattern of this compound within the FXR binding pocket contribute to its specific recognition and activation of FXR over GPBAR1. [] This discovery highlights the potential of natural triterpenes like this compound as templates for developing drugs targeting specific bile acid receptors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


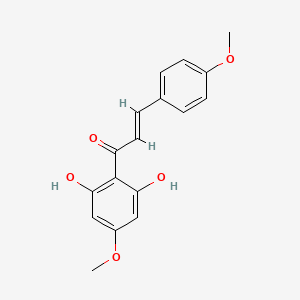
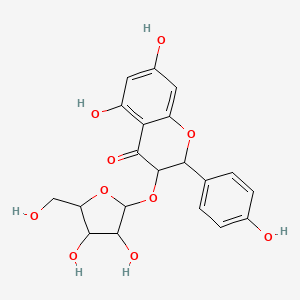

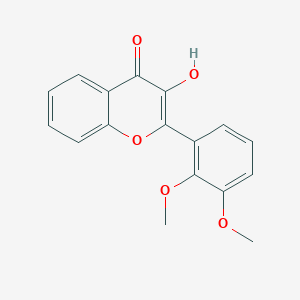
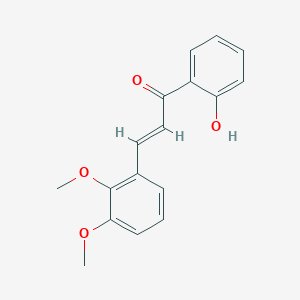
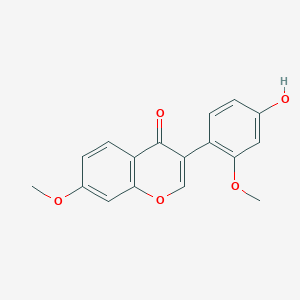
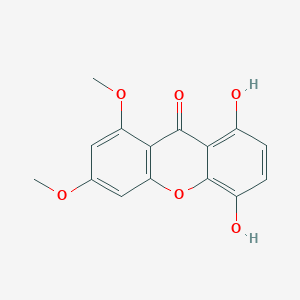
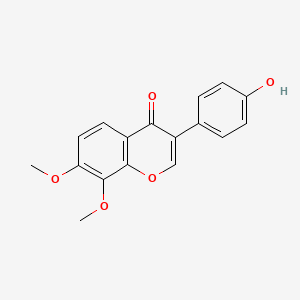
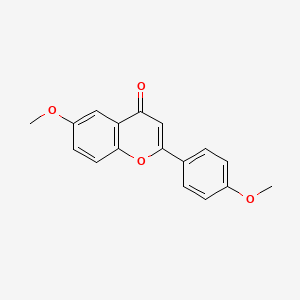
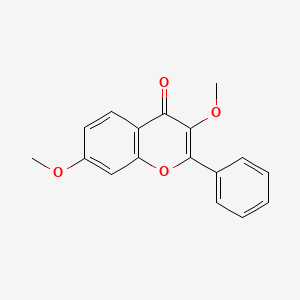
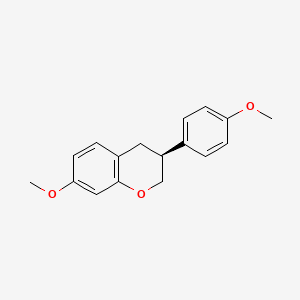
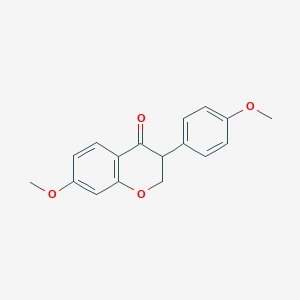
![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)
